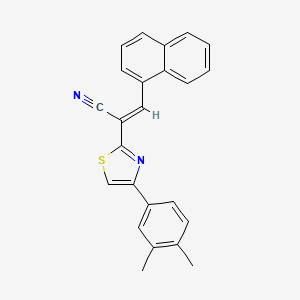

![molecular formula C15H13BrN2O3 B3013854 [2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 380555-94-2](/img/structure/B3013854.png)

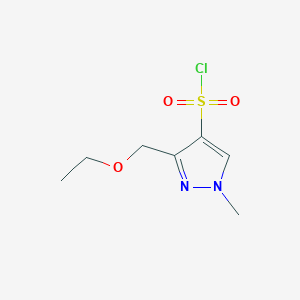

[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Ligand Development for Biological Labeling

A study by Charbonnière, Weibel, and Ziessel (2002) described the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms, which are structurally similar to "[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate". These ligands were designed for potential labeling of biological materials, demonstrating the compound's relevance in the development of biologically active markers. The synthetic protocols outlined provide a valuable approach to designing ligands with oxophilic and anionic sidearms, suitable for further functionalization and applications in biochemistry and molecular biology (Charbonnière, Weibel, & Ziessel, 2002).

Synthesis of Hypoglycemic Agents

Another study by Ishikawa, Kosasayama, Nakamura, and Konno (1978) investigated the reaction of 2-benzylaminoethylamine with cyanogen bromide, leading to compounds like 1-benzyl-2-iminoimidazolidine. This research is indicative of the compound's utility in synthesizing derivatives with potential hypoglycemic activity, highlighting its importance in medicinal chemistry and drug development (Ishikawa, Kosasayama, Nakamura, & Konno, 1978).

Crystal Structure and Hydrogen Bonding Studies

Research by Hemamalini and Fun (2010) on the crystal structure of 2-amino-5-bromopyridine–benzoic acid adducts and 2-amino-5-bromopyridinium 3-aminobenzoate highlights the compound's role in understanding hydrogen bonding and crystal packing. These studies provide insights into the structural and molecular interactions of similar compounds, which are essential for the rational design of materials and drugs (Hemamalini & Fun, 2010a); (Hemamalini & Fun, 2010b).

Electrocatalytic Carboxylation

A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid by Feng, Huang, Liu, and Wang (2010) demonstrates the compound's potential in green chemistry applications. This research explores an innovative approach to utilizing CO2, contributing to the development of sustainable chemical processes (Feng, Huang, Liu, & Wang, 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[2-(benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c16-13-6-12(8-17-9-13)15(20)21-10-14(19)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODFAKCYZJYFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)

![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)